Ginsenoside-rgl

Description

Contextualizing Ginsenoside Rg1 within Phytochemical Research

Ginsenoside Rg1 is a prominent member of the ginsenoside family, a group of steroidal saponins (B1172615) that are the primary bioactive constituents of ginseng (Panax ginseng). nih.govaai.org As a protopanaxatriol (B1242838) (PPT) type ginsenoside, Rg1 is one of the most abundant and pharmacologically active compounds found in this revered medicinal plant. aai.orgnih.gov Phytochemical research has identified Rg1 as a key contributor to the therapeutic effects traditionally associated with ginseng, which has been used for centuries in Asian medicine to treat a variety of ailments. nih.govresearchgate.netphcogcommn.org The unique chemical structure of ginsenosides (B1230088), featuring a rigid steroidal skeleton with various sugar moieties, is responsible for their diverse biological activities. aai.org Ginsenoside Rg1, in particular, has garnered significant scientific attention for its potential health benefits, leading to extensive preclinical investigations into its mechanisms of action. nih.govmdpi.com

Overview of Established Preclinical Pharmacological Activities of Ginsenoside Rg1

Preclinical studies have revealed a wide array of pharmacological activities for Ginsenoside Rg1, positioning it as a compound of significant interest for further research. Its neuroprotective effects are among the most extensively documented, with studies demonstrating its potential in models of neurodegenerative diseases and ischemic stroke. mdpi.comfrontiersin.orgfrontiersin.org Beyond the nervous system, Rg1 has shown promise in the cardiovascular system by improving cardiac function and protecting against injury. nih.govd-nb.info The compound also exhibits immunomodulatory properties, influencing the activity of various immune cells. researchgate.net Furthermore, research indicates that Ginsenoside Rg1 plays a role in regulating metabolic processes, including lipid and glucose metabolism. nih.govacs.org These diverse activities are often attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties. nih.govfrontiersin.org

Established Preclinical Pharmacological Activities of Ginsenoside Rg1

| Pharmacological Activity | Key Findings in Preclinical Models | Supporting Mechanisms |

| Neuroprotective | Ameliorates cognitive deficits, reduces neuronal damage, and promotes neuronal survival in models of Alzheimer's and Parkinson's diseases, and ischemic stroke. mdpi.comfrontiersin.orgnih.govaging-us.com | Anti-inflammatory, antioxidant, anti-apoptotic effects, regulation of signaling pathways (e.g., Wnt/β-catenin, PI3K/Akt). mdpi.comfrontiersin.orgnih.gov |

| Cardioprotective | Improves cardiac function, attenuates cardiac hypertrophy and remodeling, and protects against myocardial ischemia-reperfusion injury. nih.govd-nb.info | Inhibition of endoplasmic reticulum stress, modulation of autophagy, and regulation of signaling pathways (e.g., SIRT1/PINK1/Parkin). nih.govd-nb.info |

| Immunomodulatory | Enhances the activity of T-helper cells and natural killer cells, and increases the production of certain cytokines like IL-1. researchgate.net | Direct mitogenic effect on thymus cells, restoration of immune reactivity after suppression. researchgate.net |

| Metabolic Regulation | Reduces lipid accumulation, improves insulin (B600854) resistance, and regulates glucose and lipid metabolism in models of obesity and non-alcoholic fatty liver disease. nih.govacs.org | Regulation of genes involved in fatty acid synthesis and metabolism (e.g., nhr-49), and upregulation of PPARα. nih.govacs.org |

Properties

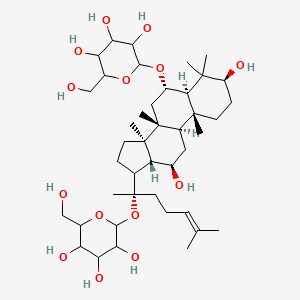

Molecular Formula |

C42H72O14 |

|---|---|

Molecular Weight |

801.0 g/mol |

IUPAC Name |

2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,56-37-34(52)32(50)30(48)25(19-44)55-37)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21?,22-,23+,24?,25?,26-,27+,28+,29?,30?,31?,32?,33?,34?,35+,36?,37?,39-,40-,41-,42+/m1/s1 |

InChI Key |

YURJSTAIMNSZAE-HNDVUBSUSA-N |

Isomeric SMILES |

CC(=CCC[C@@](C)(C1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Ginsenoside Rg1 Action

Modulation of Key Intracellular Signaling Pathways

Ginsenoside Rg1 orchestrates a complex network of signaling events within the cell. Its interaction with cellular components can trigger a cascade of phosphorylation and dephosphorylation events, leading to the activation or inhibition of specific pathways. This modulation is central to its observed physiological effects.

PI3K/Akt Signaling Pathway Regulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, proliferation, and metabolism. Ginsenoside Rg1 has been shown to activate this pathway in various cell types, contributing to its therapeutic potential. db-thueringen.de

In the context of bone formation, Ginsenoside Rg1 has been found to promote osteogenesis by modulating the PI3K/Akt pathway. nih.gov Research has shown that Rg1 can enhance the expression of G protein-coupled estrogen receptor (GPER), which in turn modulates Akt phosphorylation within the PI3K/Akt pathway to improve osteogenic differentiation. nih.gov In vitro studies have demonstrated that Rg1 enhances the migration of olfactory ensheathing cells through the PI3K/Akt pathway, which is significant for spinal cord injury repair. db-thueringen.denih.gov

Furthermore, Ginsenoside Rg1 has been observed to protect cardiomyocytes from hypoxia-associated cell damage by activating the PI3K/Akt/mTOR pathway. db-thueringen.denih.gov This activation leads to an enhancement in the expression of hypoxia-inducible factor-1α (HIF-1α). db-thueringen.denih.gov In colorectal cancer cells, Ginsenoside Rg1 has been shown to induce autophagy by inhibiting the Akt/mTOR/p70S6K pathway, suggesting a role in cancer therapy. jmb.or.krkoreascience.kr

Table 1: Effects of Ginsenoside Rg1 on the PI3K/Akt Signaling Pathway

| Cellular Context | Effect of Ginsenoside Rg1 | Downstream Consequences | Reference |

|---|---|---|---|

| Glucocorticoid-induced osteoporosis model | Activates PI3K/Akt pathway via GPER | Enhanced osteogenesis | nih.gov |

| Olfactory ensheathing cells | Enhances PI3K/Akt pathway | Promotes cell migration | db-thueringen.denih.gov |

| Hypoxic cardiomyocytes | Activates PI3K/Akt/mTOR pathway | Protects against hypoxia-induced cell damage | db-thueringen.denih.gov |

| Colorectal cancer cells | Inhibits Akt/mTOR/p70S6K pathway | Induces autophagy | jmb.or.krkoreascience.kr |

| Diabetic nephropathy | Regulates PI3K/AKT/FOXO3 pathway | Attenuates inflammation and oxidative stress | nih.gov |

Mitogen-Activated Protein Kinase (MAPK) Family Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that play a pivotal role in regulating cellular processes such as proliferation, differentiation, apoptosis, and stress responses. Ginsenoside Rg1 has been shown to modulate the three major MAPK subfamilies: ERK, JNK, and p38 MAPK.

The Extracellular Signal-Regulated Kinase (ERK) pathway is primarily involved in the regulation of cell proliferation and differentiation. The effect of Ginsenoside Rg1 on the ERK pathway appears to be context-dependent. In some instances, Rg1 activates the ERK pathway to exert its effects. For example, it has been reported to exert estrogen-like activities in human breast cancer (MCF-7) cells through the activation of the MAPK-mediated signaling pathway, which includes the phosphorylation of MEK and ERK. nih.govnih.gov This activation leads to the phosphorylation of the estrogen receptor α (ERα) at the S118 site, resulting in its transactivation. nih.gov

Conversely, in other cellular contexts, Ginsenoside Rg1 has been shown to inhibit the ERK pathway. For instance, in a study on 6-hydroxydopamine (6-OHDA)-induced toxicity in MES23.5 cells, pretreatment with Ginsenoside Rg1 was found to inhibit the ERK1/2 phosphorylation induced by 6-OHDA, contributing to its neuroprotective effects. nih.govresearchgate.net

The c-Jun N-terminal Kinase (JNK) pathway is predominantly activated by stress stimuli, such as inflammatory cytokines and oxidative stress, and is involved in apoptosis and inflammation. Research has indicated that Ginsenoside Rg1 can inhibit the JNK pathway. In a study on hypoxia/reoxygenation (H/R) injury in H9c2 cardiomyocytes, Ginsenoside Rg1 treatment was shown to dramatically attenuate the increased levels of phosphorylated JNK (p-JNK) induced by H/R, thereby protecting the cells from oxidative stress. karger.com

The p38 MAPK pathway is another stress-activated pathway that plays a crucial role in inflammation and apoptosis. A significant body of evidence suggests that Ginsenoside Rg1 possesses the ability to downregulate p38 MAPK signaling, which is a key mechanism for its anti-inflammatory properties. nih.gov In a model of lipopolysaccharide (LPS)-induced intestinal tight junction disruption, Ginsenoside Rg1 was found to reduce the phosphorylation of p38 MAPK in a dose-dependent manner. nih.gov This inhibition of the p38 MAPK pathway was linked to the suppression of the NLRP3 inflammasome, thereby alleviating the tight junction disruption. nih.gov

Table 2: Modulation of MAPK Family Pathways by Ginsenoside Rg1

| MAPK Pathway | Cellular Context | Effect of Ginsenoside Rg1 | Downstream Consequences | Reference |

|---|---|---|---|---|

| ERK | Human breast cancer (MCF-7) cells | Activation | Estrogen-like effects | nih.govnih.gov |

| ERK | 6-OHDA-treated MES23.5 cells | Inhibition | Neuroprotection | nih.govresearchgate.net |

| JNK | H/R-treated H9c2 cardiomyocytes | Inhibition | Protection against oxidative stress | karger.com |

| p38 MAPK | LPS-treated IPEC-J2 cells | Inhibition | Alleviation of tight junction disruption | nih.gov |

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Ginsenoside Rg1 has been demonstrated to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.govnih.gov In a rat model of alcoholic hepatitis, treatment with Ginsenoside Rg1 significantly reduced the activation of the NF-κB pathway, leading to a decrease in the expression of NF-κB pathway-associated inflammatory cytokines such as interleukin (IL)-6, tumor necrosis factor-α (TNF-α), and IL-1β. nih.gov Further research has shown that Rg1 can target Toll-like receptor 2 (TLR2) to inhibit the NF-κB signaling pathway, which helps to ameliorate the inflammatory hematopoietic microenvironment. nih.govresearchgate.net By suppressing the expression of TLR2, Rg1 can block the downstream activation of NF-κB. nih.gov

Table 3: Inhibition of NF-κB Signaling Pathway by Ginsenoside Rg1

| Cellular/Animal Model | Mechanism of Inhibition | Downstream Consequences | Reference |

|---|---|---|---|

| Rat model of alcoholic hepatitis | Reduced NF-κB pathway activation | Decreased expression of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) | nih.govnih.gov |

| Senescent mesenchymal stromal cells | Binds to TLR2, inhibiting downstream NF-κB-p65 | Ameliorates inflammatory hematopoietic microenvironment | nih.govresearchgate.net |

| LPS-treated neonatal rat cardiomyocytes | Suppresses TLR4 expression | Reduces myocardial apoptosis and dysfunction | nih.gov |

Nrf2/ARE Signaling Pathway Activation

Ginsenoside Rg1 is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway, a primary regulator of cellular defense against oxidative stress. semanticscholar.orgnih.gov This activation is crucial for its antioxidant and cytoprotective effects. nih.gov

Under normal physiological conditions, Nrf2 is anchored in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. semanticscholar.orgnih.gov Ginsenoside Rg1 modulates this axis to promote Nrf2 activation. nih.gov Research indicates that Rg1 can inhibit the binding of Keap1 to Nrf2. researchgate.net This disruption allows Nrf2 to dissociate from Keap1, preventing its degradation and enabling its translocation into the nucleus. semanticscholar.orgnih.gov In a study on periodontitis in rats, Ginsenoside Rg1 was found to enhance the expression of Nrf2 while reducing the expression of Keap1, thereby facilitating the activation of the pathway. nih.govresearchgate.net

Once translocated to the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. nih.govkarger.com This binding initiates the transcription of a suite of cytoprotective and antioxidant enzymes. nih.gov Studies have consistently shown that treatment with Ginsenoside Rg1 leads to the significant upregulation of key Nrf2 downstream targets, including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1). nih.govnih.gov

In models of hypoxia/reoxygenation injury in H9c2 cardiomyocytes, Rg1 treatment enhanced the nuclear translocation of Nrf2 and the subsequent expression of HO-1. nih.govkarger.com Similarly, in aged bone marrow mesenchymal stem cells (BMMSCs), Rg1 increased the expression levels of Nrf2, HO-1, and NQO1, an effect that was diminished by an Nrf2 inhibitor. nih.gov These findings demonstrate that Rg1's antioxidant effects are mediated through the transcriptional activation of ARE-driven genes. nih.govnih.gov

| Treatment Group | Relative Expression of Nrf2 | Relative Expression of HO-1 | Relative Expression of NQO1 |

|---|---|---|---|

| Aging Control | Baseline | Baseline | Baseline |

| Aging + Rg1 | Significantly Higher | Significantly Higher | Significantly Higher |

AMPK/mTOR Signaling Pathway Regulation

Ginsenoside Rg1 has been shown to regulate the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central hub for controlling cellular energy metabolism and processes like autophagy. nih.govnih.gov AMPK acts as a cellular energy sensor; its activation typically leads to the inhibition of mTOR, a key promoter of cell growth and proliferation. oup.com

In various cellular models, Ginsenoside Rg1 treatment has been observed to increase the phosphorylation and activation of AMPK, while concurrently decreasing the phosphorylation of mTOR. nih.govnih.gov For instance, in a study on alcohol-induced myocardial injury, Rg1 reversed the ethanol-induced upregulation of phosphorylated AMPK (p-AMPK) and downregulation of phosphorylated mTOR (p-mTOR). nih.gov In another study involving macrophages under serum deprivation, Rg1 treatment upregulated the phosphorylation level of AMPK and suppressed the phosphorylation of mTOR, which was associated with increased autophagy and reduced apoptosis. oup.com This suggests that Rg1 can modulate the AMPK/mTOR pathway to restore cellular homeostasis under stress conditions. nih.govnih.govoup.com

| Condition | p-AMPK/AMPK Ratio | p-mTOR/mTOR Ratio |

|---|---|---|

| Normal Control | Baseline | Baseline |

| High Glucose (HG) | Decreased | Increased |

| HG + G-Rg1 | Increased (vs. HG) | Decreased (vs. HG) |

Sirtuin (SIRT) Signaling Pathway Modulation

Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in regulating cellular processes, including aging, inflammation, and metabolism. spandidos-publications.comnih.gov Ginsenoside Rg1 has been identified as a modulator of sirtuin signaling, particularly SIRT1 and SIRT3.

SIRT1 is a key regulator of cellular longevity and stress resistance. spandidos-publications.com Research has demonstrated that Ginsenoside Rg1 can activate the SIRT1 pathway. In a study using a γ-ray irradiation-induced aging mouse model, Rg1 treatment significantly upregulated the mRNA and protein expression levels of SIRT1 in hematopoietic stem and progenitor cells (HSC/HPCs). spandidos-publications.comnih.govspandidos-publications.com This upregulation was associated with the attenuation of cellular senescence. spandidos-publications.com The activation of SIRT1 by Rg1 is considered a key mechanism for its anti-aging properties. spandidos-publications.comnih.gov

SIRT3 is a primary mitochondrial sirtuin that regulates mitochondrial function and cellular responses to oxidative stress. spandidos-publications.comnih.gov Ginsenoside Rg1 has been shown to activate the SIRT3 pathway, often in conjunction with its effects on SIRT1. spandidos-publications.com In aging rat models, Rg1 treatment upregulated both the mRNA and protein expression of SIRT3 in Sca-1+ HSC/HPC cells. nih.gov This activation of the SIRT3 pathway was linked to the upregulation of its downstream target, superoxide (B77818) dismutase 2 (SOD2), and the inhibition of mitochondrial-mediated apoptosis. nih.gov Furthermore, studies have shown that Rg1 can attenuate cognitive deficits by modulating the AMPK-SIRT3 axis, highlighting the importance of this pathway in Rg1's neuroprotective effects. nih.gov

| Treatment Group | Relative SIRT1 mRNA Level | Relative SIRT3 mRNA Level |

|---|---|---|

| Control | Baseline | Baseline |

| γ-ray Irradiation | Significantly Decreased | Significantly Decreased |

| Irradiation + Rg1 | Significantly Increased (vs. Irradiation) | Significantly Increased (vs. Irradiation) |

Wnt/β-catenin Signaling Pathway Interactions

Ginsenoside Rg1 has been shown to modulate the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis. Research indicates that Rg1 can exert neuroprotective effects through the activation of this pathway. nih.gov In models of Parkinson's disease, treatment with Ginsenoside Rg1 has been observed to ameliorate behavioral deficits and reduce dopaminergic cell loss. nih.gov These protective effects are associated with an increase in the expression of key components of the Wnt/β-catenin pathway. nih.gov

Conversely, in other cellular contexts, such as with human bone marrow mesenchymal stem cells (hBM-MSCs), Ginsenoside Rg1 has been found to interfere with the activation of the Wnt/β-catenin signaling pathway. db-thueringen.de This interaction helps to delay the senescence of hBM-MSCs. db-thueringen.de Studies have shown that in the presence of a Wnt/β-catenin activator like LiCl, Rg1 can decrease the expression of β-catenin and its downstream targets, while increasing the expression of GSK-3β, a negative regulator of the pathway. db-thueringen.dekoreascience.kr This suggests that the effect of Rg1 on the Wnt/β-catenin pathway is context-dependent.

| Cell/Model System | Effect of Ginsenoside Rg1 | Key Findings | Reference |

| Parkinson's Disease Models (in vivo and in vitro) | Activation of Wnt/β-catenin pathway | Ameliorated behavioral deficits, reduced dopaminergic cell loss, increased expression of Wnt/β-catenin pathway markers. | nih.gov |

| Human Bone Marrow Mesenchymal Stem Cells (hBM-MSCs) | Inhibition of Wnt/β-catenin pathway activation | Delayed senescence, decreased expression of β-catenin and downstream targets, increased GSK-3β expression. | db-thueringen.de |

| Mouse Neural Stem Cells (NSCs) | Antagonizes LiCl-induced Wnt/β-catenin activation | Inhibited senescence, decreased nuclear and extracellular catenin, Tcf, p-Gsk-3β, and c-myc protein expression. | koreascience.krresearchgate.net |

Other Receptor and Downstream Signaling Pathway Interactions

Beyond the Wnt/β-catenin pathway, Ginsenoside Rg1 interacts with a multitude of other signaling networks, contributing to its diverse pharmacological effects.

BDNF-TrkB Pathway Activation

Ginsenoside Rg1 has been demonstrated to activate the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) signaling pathway, which is crucial for neuronal survival, differentiation, and synaptic plasticity. nih.gov Studies have shown that Rg1 can up-regulate the BDNF signaling pathway in the hippocampus, which is associated with its antidepressant-like effects. nih.gov In models of aging, Rg1 administration restored the decline of BDNF and reactivated TrkB signaling in the hippocampus and prefrontal cortex, leading to the inhibition of apoptosis. nih.gov Furthermore, in epileptic rats, Ginsenoside Rg1 was found to improve cognitive dysfunction by activating the ERK/CREB/BDNF signal pathway in the cerebral cortex. researchgate.net

PINK1/Parkin Pathway Involvement

Recent research has implicated Ginsenoside Rg1 in the modulation of the PTEN-induced putative kinase 1 (PINK1)/Parkin pathway, which plays a critical role in mitophagy, the selective removal of damaged mitochondria. In the context of cerebral ischemia-reperfusion injury, Ginsenoside Rg1 was found to induce mitochondrial autophagy by regulating the PINK1/Parkin signaling pathway in microglia. This action helps to reduce apoptosis and inflammation, ultimately ameliorating neuronal damage. Interestingly, another study suggested that Rg1's protective effect in cerebral ischemia-reperfusion injury might be due to the suppression of mitophagy by impeding the fusion of mitophagosomes with lysosomes, while still upregulating PINK1 and Parkin levels.

JAK2/STAT3 Pathway Modulation

Ginsenoside Rg1 has been shown to modulate the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. In the context of spinal cord injury, Ginsenoside Rg1 can regulate astrocytes to promote angiogenesis. This effect is mediated by promoting the expression of vascular endothelial growth factor (VEGF) in astrocytes through the JAK2/STAT3 signaling pathway. This finding suggests a novel mechanism by which Rg1 may contribute to recovery from spinal cord injury.

TLR4/NF-κB Pathway Regulation

The Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway is a key inflammatory signaling cascade. Ginsenoside Rg1 has been shown to exert anti-inflammatory effects by regulating this pathway. In models of sepsis-induced myocardial dysfunction, Rg1 attenuated cardiomyocyte apoptosis and inflammation by blocking the TLR4/NF-κB/NLRP3 pathway. It achieves this by downregulating the expression of TLR4 and subsequently inhibiting the activation of NF-κB. This leads to a reduction in the production of pro-inflammatory cytokines. The adjuvant activities of Rg1 have also been linked to its interaction with the TLR4 signaling pathway.

| Cell/Model System | Effect of Ginsenoside Rg1 | Key Findings | Reference |

| Neonatal Rat Cardiomyocytes and Septic Mice | Inhibition of TLR4/NF-κB/NLRP3 pathway | Attenuated apoptosis and inflammation, improved cardiac function, downregulated TLR4, NF-κB, and NLRP3 expression. | |

| Macrophages | Suppression of TLR4 expression | Reduced NLRP3 inflammasome activity. | |

| Macrophages from C3H/HeB mice | Induction of NF-κB p65 phosphorylation | Suggests involvement of TLR4 signaling in adjuvant activities. |

Notch Signaling Pathway Activation

While research on Ginsenoside Rg1's direct and comprehensive interaction with the Notch signaling pathway is still emerging, some studies suggest its involvement. For instance, in the context of spinal cord injury, it has been proposed that Ginsenoside Rg1 could provoke reprogramming of astrocytes by inhibiting Notch signaling. It is important to note that much of the current research on ginsenosides (B1230088) and the Notch pathway has focused on other compounds like Ginsenoside Rg3, which has been shown to inhibit the Notch/HES1 pathway in lung cancer cells. Further investigation is needed to fully elucidate the specific role of Ginsenoside Rg1 in modulating the Notch signaling pathway.

Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Modulation

Ginsenoside Rg1 has been identified as a modulator of Peroxisome Proliferator-Activated Receptor-γ (PPARγ), a type II nuclear receptor that functions as a crucial transcription factor in various physiological processes, including adipocyte differentiation and inflammation. wikipedia.org Research indicates that Rg1 exerts anti-inflammatory effects through its ability to upregulate the expression of PPARγ. nih.govnih.gov This upregulation of PPARγ is associated with the subsequent inhibition of the NF-κB signal pathway. nih.govnih.gov

In experimental models of adjuvant-induced arthritis in rats, treatment with Ginsenoside Rg1 led to a significant increase in PPARγ protein expression in the inflamed joints. nih.govnih.gov This action was accompanied by an inhibition of IκBα phosphorylation and a reduction in NF-κB nuclear translocation, which are key steps in the pro-inflammatory signaling cascade. nih.govnih.gov These findings suggest that the therapeutic effects of Rg1 in chronic inflammatory conditions may be, at least in part, mediated by its influence on the PPARγ signaling pathway. nih.gov Studies have also noted that Rg1 can suppress inflammation by activating the PPAR-γ/HO-1 pathway in models of cerebral ischemia-reperfusion injury. nih.gov

| Molecular Target/Marker | Observed Effect of Ginsenoside Rg1 | Associated Outcome | Reference |

|---|---|---|---|

| PPARγ | Upregulation of protein expression | Anti-inflammatory effect | nih.govnih.gov |

| NF-κB | Inhibition of nuclear translocation | Reduction of inflammation | nih.govnih.gov |

| IκBα | Inhibition of phosphorylation | Inhibition of NF-κB activation | nih.gov |

| TNF-α, IL-6 | Reduced levels | Alleviation of joint swelling and injuries | nih.govnih.gov |

Protein Kinase A (PKA)/CREB Signaling Activation

Ginsenoside Rg1 has been shown to activate the Protein Kinase A (PKA)/cAMP-responsive element-binding protein (CREB) signaling pathway in various cell types, particularly in neural cells. nih.gov This pathway is integral to processes such as synaptic plasticity and melanogenesis. nih.govnih.gov Studies have demonstrated that Rg1 can enhance the activation of the PKA/CREB pathway in cultured cortical neurons, suggesting a role in neuroprotection. nih.gov For instance, long-term administration of Rg1 in senescence-accelerated mice resulted in a significant increase in the levels of phosphorylated CREB (phospho-CREB) in the hippocampus. nih.gov This was accompanied by a decrease in the hippocampal PKA RIIα level, an isoform of the PKA regulatory subunit. nih.gov

The activation of this pathway by Rg1 is linked to improved cognitive performance and a reduction in soluble amyloid-beta (Aβ) levels in the brain. nih.gov Furthermore, the effects of Rg1 on this pathway extend to other cell types, such as human epidermal melanocytes. In these cells, Rg1 was found to significantly increase the protein levels of phosphorylated CREB, which in turn activates the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis. nih.gov This effect was blocked by a selective PKA inhibitor, confirming the involvement of the PKA/CREB signaling cascade. nih.gov

Glucose Transporter 4 (GLUT4) Translocation Mechanisms

Ginsenoside Rg1 plays a role in glucose metabolism by influencing the translocation of Glucose Transporter 4 (GLUT4). nih.gov GLUT4 is a critical insulin-regulated glucose transporter found primarily in adipose tissue and striated muscle (skeletal and cardiac muscle). nih.gov In response to insulin (B600854), GLUT4 translocates from intracellular vesicles to the plasma membrane, facilitating the uptake of glucose from the bloodstream into the cell. nih.govyoutube.com

Research on insulin-resistant C2C12 muscle cells has shown that treatment with Ginsenoside Rg1 significantly enhances glucose uptake. nih.govresearchgate.net This effect is associated with an increased abundance of GLUT4. nih.govresearchgate.net The underlying mechanism appears to involve the activation of the adenosine-monophosphate-activated protein kinase (AMPK) pathway. nih.govresearchgate.net By stimulating the AMPK signaling pathway, Ginsenoside Rg1 promotes the movement and integration of GLUT4 into the cell membrane, thereby improving glucose transport into the cells and helping to ameliorate insulin resistance. nih.govresearchgate.net

Regulation of Fundamental Cellular Processes

Apoptosis Pathway Modulation

Ginsenoside Rg1 has demonstrated significant anti-apoptotic effects across various cell types by modulating key components of the apoptosis pathway. nih.govspandidos-publications.com It can inhibit programmed cell death induced by a range of stimuli, including fat accumulation in liver cells, lidocaine (B1675312) in Jurkat cells, and ethanol (B145695) in myocardial cells. nih.govnih.govspandidos-publications.com The compound's mechanism of action involves intervening in both the intrinsic and extrinsic apoptosis pathways.

Caspase-Dependent Apoptosis Inhibition (Caspase-3, Caspase-9)

A primary mechanism through which Ginsenoside Rg1 exerts its anti-apoptotic effects is by inhibiting the caspase-dependent signaling cascade. nih.gov Caspases are a family of cysteine proteases that are central to the execution phase of apoptosis. nih.gov Among these, Caspase-3 is a crucial executioner caspase. nih.gov

Studies have shown that Rg1 can downregulate the expression and activity of Caspase-3. nih.govspandidos-publications.comresearchgate.net For example, in Jurkat cells exposed to lidocaine, Rg1 pretreatment was found to block the caspase-dependent signaling pathway, thereby protecting the cells from apoptosis. nih.gov Similarly, in an ethanol-induced myocardial injury model, Rg1 reversed the increase in Caspase-3 activity. spandidos-publications.com Research also indicates that the intrinsic mitochondrial death pathway, which involves Caspase-9, is a target of Rg1's protective effects. nih.gov By inhibiting these key caspases, Ginsenoside Rg1 effectively halts the progression of the apoptotic process.

Bcl-2 Family Protein Expression Regulation (Bcl-2, Bax)

Ginsenoside Rg1 modulates the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of the intrinsic apoptosis pathway. nih.govspandidos-publications.com This family includes both anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bcl-2-associated X protein (Bax). nih.govspandidos-publications.com The ratio of Bcl-2 to Bax is a key determinant of cell survival or death. spandidos-publications.com

Multiple studies have consistently shown that Ginsenoside Rg1 upregulates the expression of the anti-apoptotic protein Bcl-2 while simultaneously downregulating the expression of the pro-apoptotic protein Bax. nih.govspandidos-publications.comresearchgate.net This shift in the Bcl-2/Bax ratio enhances mitochondrial stability and makes cells more resistant to apoptotic stimuli. nih.govspandidos-publications.com This regulatory action has been observed in various models, including non-alcoholic fatty liver cells, uterine cells in aging models, and myocardial cells under stress. nih.govspandidos-publications.comspandidos-publications.com By altering the balance of these key regulatory proteins, Rg1 promotes cell survival and inhibits the mitochondrial pathway of apoptosis. nih.govspandidos-publications.com

| Protein Family | Specific Protein | Observed Effect of Ginsenoside Rg1 | Functional Outcome | Reference |

|---|---|---|---|---|

| Caspases | Caspase-3 | Downregulation of expression and activity | Inhibition of apoptosis execution phase | nih.govspandidos-publications.comresearchgate.net |

| Caspase-9 | Inhibition of intrinsic pathway activation | Inhibition of apoptosis | nih.gov | |

| Bcl-2 Family | Bcl-2 | Upregulation of expression | Promotion of cell survival | nih.govspandidos-publications.comresearchgate.net |

| Bax | Downregulation of expression | Inhibition of apoptosis initiation | nih.govspandidos-publications.comresearchgate.net |

Autophagy Regulation

Ginsenoside Rg1 exerts complex and context-dependent effects on autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins to maintain cellular homeostasis. oup.com Its regulatory actions are intricately linked to specific signaling pathways, primarily involving the modulation of macroautophagy and the formation of autophagosomes.

Macroautophagy Pathway Modulation

Ginsenoside Rg1 has been observed to modulate the macroautophagy pathway, often through the regulation of key signaling cascades such as the AMPK/mTOR and Akt/mTOR/p70S6K pathways. oup.comkoreascience.krnih.gov The effect of Rg1, whether inducing or inhibiting autophagy, appears to be dependent on the specific cellular environment and stressors.

In certain contexts, such as in colorectal cancer cells, Ginsenoside Rg1 induces autophagy by inhibiting the Akt/mTOR/p70S6K signaling pathway. koreascience.krjmb.or.kr This inhibition leads to the upregulation of autophagy-related proteins like LC3 and Beclin-1. koreascience.kr Similarly, in serum-deprived macrophages, Rg1 can enhance autophagic flux by activating the AMPK/mTOR signaling pathway, which serves a protective role by suppressing apoptosis. oup.comnih.gov This is evidenced by the increased expression of Atg5, Beclin-1, and LC3. oup.com

Conversely, in other models, Rg1 has been shown to inhibit excessive autophagy. For instance, in cardiomyocytes subjected to hypoxia/reoxygenation, Rg1 treatment inhibits the activation of AMPKα and promotes the activation of mTOR, leading to a decrease in the levels of LC3B-2 and Beclin-1. nih.gov This inhibitory action is considered beneficial for the survival of cardiomyocytes under these stress conditions. nih.gov Likewise, Rg1 was found to reduce aldosterone-induced autophagy in renal tubular cells, a process also linked to the AMPK/mTOR pathway. spandidos-publications.com Rg1 treatment in this model reduced the phosphorylation of AMPK while preserving mTOR activity, thereby mitigating excessive autophagy and oxidative stress. spandidos-publications.com

The dual regulatory capacity of Ginsenoside Rg1 on the macroautophagy pathway underscores its role as a modulator of cellular homeostasis, with outcomes contingent on the specific pathological or physiological state.

Table 1: Effect of Ginsenoside Rg1 on Key Autophagy Pathway Proteins in Different Cell Models

| Cell Model | Signaling Pathway | Effect on Key Proteins | Outcome | Reference |

|---|---|---|---|---|

| CT26 Colorectal Cancer Cells | Akt/mTOR/p70S6K | ↑ LC3, ↑ Beclin-1, ↓ p-Akt, ↓ p-mTOR, ↓ p-p70S6K | Autophagy Induction | koreascience.kr |

| Raw264.7 Macrophages (Serum Deprivation) | AMPK/mTOR | ↑ Atg5, ↑ Beclin-1, ↑ LC3, ↑ p-AMPK, ↓ p-mTOR | Autophagy Induction | oup.comnih.gov |

| H9c2 Cardiomyocytes (Hypoxia/Reoxygenation) | AMPK/mTOR | ↓ LC3B-2, ↓ Beclin-1, ↓ p-AMPKα, ↑ p-mTOR | Autophagy Inhibition | nih.gov |

| NRK-52E Renal Tubular Cells (Aldosterone-induced) | AMPK/mTOR | ↓ LC3-II, ↓ Beclin-1, ↓ p-AMPK, Preserved mTOR activity | Autophagy Inhibition | spandidos-publications.com |

| H9c2 Cardiomyocytes (Doxorubicin-induced) | - | ↓ LC3, ↓ Atg5, ↓ Beclin1 | Autophagy Inhibition | nih.gov |

Autophagosome Formation Inhibition

In specific pathological conditions, Ginsenoside Rg1 has been demonstrated to inhibit the formation of autophagosomes, a critical step in the autophagic process. This inhibitory effect can be protective, preventing excessive self-digestion and cell death.

In a model of doxorubicin-induced cardiotoxicity, Ginsenoside Rg1 was shown to significantly inhibit the formation of autophagosomes in cardiac tissue. nih.gov This was accompanied by a decrease in the expression of essential autophagy-related proteins, including microtubule-associated protein-light chain 3 (LC3) and autophagy-related 5 (Atg5). nih.gov Similarly, in H9c2 cardiomyocytes exposed to hypoxia/reoxygenation, Rg1 was found to inhibit autophagosomal formation, which is beneficial for the survival of these cells under stress. nih.gov This effect was linked to its ability to modulate the AMPK/mTOR pathway, leading to reduced levels of LC3B-2 and Beclin-1, key proteins involved in the initiation and nucleation of the autophagosome. nih.govresearchgate.net

Furthermore, in a study involving aldosterone-induced stress in rat renal tubular cells, treatment with Ginsenoside Rg1 led to a reduction in the number of autophagosomes. spandidos-publications.com This observation, coupled with the decreased conversion of LC3-I to LC3-II and lower expression of Beclin-1, confirms the role of Rg1 in downregulating the machinery of autophagosome formation under these specific conditions. spandidos-publications.com

Oxidative Stress Mitigation and Antioxidant Defense Enhancement

Ginsenoside Rg1 demonstrates significant protective effects against cellular damage by mitigating oxidative stress and bolstering endogenous antioxidant defenses. Its mechanisms of action include the direct scavenging of reactive oxygen species, enhancement of antioxidant enzyme activity, and prevention of lipid peroxidation.

Reactive Oxygen Species (ROS) Scavenging Mechanisms

Ginsenoside Rg1 has been shown to effectively reduce the levels of intracellular Reactive Oxygen Species (ROS), which are highly reactive molecules that can cause extensive damage to cellular components when present in excess. nih.govmdpi.comkoreascience.kr Multiple studies have confirmed that Rg1 treatment can directly decrease the production of ROS in various cell and animal models. spandidos-publications.commdpi.comnih.govamegroups.cn For instance, Rg1 has been observed to lower ROS levels in hippocampal neurons, H9c2 cardiomyocytes, and renal tubular cells subjected to oxidative insults. nih.govspandidos-publications.comnih.gov This ROS scavenging activity is a crucial aspect of its neuroprotective and cardioprotective effects. nih.govencyclopedia.pub The ability of Rg1 to suppress the formation of mitochondrial ROS is particularly important, as mitochondria are a primary source of cellular ROS. koreascience.kr By neutralizing these harmful species, Ginsenoside Rg1 helps to prevent the cascade of events leading to oxidative damage and apoptosis. nih.govresearchgate.net

Enhancement of Endogenous Antioxidant Enzyme Activities (Superoxide Dismutase, Glutathione (B108866) Peroxidase, Catalase)

A primary mechanism through which Ginsenoside Rg1 combats oxidative stress is by augmenting the activity of the body's own antioxidant enzyme systems. researchgate.net This includes key enzymes such as Superoxide Dismutase (SOD), Glutathione Peroxidase (GSH-Px), and Catalase (CAT). researchgate.net

Superoxide Dismutase (SOD): Numerous studies have demonstrated that Rg1 treatment significantly increases the activity of SOD. nih.govmdpi.comnih.govamegroups.cnjst.go.jpalzdiscovery.orgnih.govfrontiersin.orgnih.gov SOD is a critical enzyme that catalyzes the dismutation of the superoxide anion into oxygen and hydrogen peroxide, thereby reducing the levels of this damaging radical. mdpi.comnih.gov This effect has been observed in various tissues, including the brain, liver, and heart. mdpi.comjst.go.jpalzdiscovery.org

Glutathione Peroxidase (GSH-Px): Rg1 also enhances the activity of GSH-Px. nih.govmdpi.comnih.govalzdiscovery.orgnih.govnih.gov This enzyme plays a vital role in reducing hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione as a reducing substrate. nih.gov By boosting GSH-Px activity, Rg1 helps to neutralize harmful peroxides and protect cells from oxidative damage. mdpi.comnih.gov

Catalase (CAT): The activity of Catalase is also upregulated by Ginsenoside Rg1. nih.govresearchgate.netnih.govmdpi.comnih.gov Catalase is highly efficient at decomposing hydrogen peroxide into water and oxygen, providing another layer of defense against ROS-induced damage. spandidos-publications.comresearchgate.net

By upregulating these critical enzymes, Ginsenoside Rg1 strengthens the cellular antioxidant defense network, making cells more resilient to oxidative insults. mdpi.comnih.gov

Prevention of Lipid Peroxidation (e.g., Malondialdehyde Reduction)

Ginsenoside Rg1 effectively inhibits lipid peroxidation, a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage and the formation of harmful byproducts. nih.govnih.govresearchgate.net The most common marker used to measure lipid peroxidation is Malondialdehyde (MDA). nih.govnih.gov

Table 2: Summary of Ginsenoside Rg1's Effects on Oxidative Stress Markers

| Marker | Effect of Ginsenoside Rg1 | Function of Marker | References |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | ↓ Decreased Levels | Highly reactive molecules that cause oxidative damage | spandidos-publications.comnih.govkoreascience.krmdpi.comnih.govamegroups.cn |

| Superoxide Dismutase (SOD) | ↑ Increased Activity | Endogenous antioxidant enzyme; converts superoxide to H₂O₂ | nih.govmdpi.comamegroups.cnjst.go.jpalzdiscovery.orgfrontiersin.orgnih.gov |

| Glutathione Peroxidase (GSH-Px) | ↑ Increased Activity | Endogenous antioxidant enzyme; reduces H₂O₂ and lipid peroxides | nih.govmdpi.comnih.govamegroups.cnalzdiscovery.orgnih.govnih.gov |

| Catalase (CAT) | ↑ Increased Activity | Endogenous antioxidant enzyme; decomposes H₂O₂ to H₂O and O₂ | nih.govresearchgate.netnih.govmdpi.comnih.gov |

| Malondialdehyde (MDA) | ↓ Decreased Levels | A key marker of lipid peroxidation and oxidative stress | nih.govnih.govamegroups.cnjst.go.jpnih.govfrontiersin.orgnih.gov |

Neuroinflammation Suppression

Ginsenoside Rg1 exhibits significant anti-neuroinflammatory properties through various molecular and cellular mechanisms. researchgate.net It plays a crucial role in mitigating the inflammatory processes within the central nervous system, which are often implicated in the pathogenesis of several neurological disorders. researchgate.netresearchgate.net The compound's ability to suppress neuroinflammation is a key aspect of its neuroprotective effects. frontiersin.org

Microglial and Astrocyte Activation Inhibition

Ginsenoside Rg1 has been shown to inhibit the activation of microglia and astrocytes, the primary immune cells of the brain. researchgate.netnih.gov In response to injury or pathological stimuli, these glial cells become activated, a state characterized by morphological changes and the release of inflammatory molecules. frontiersin.org Research indicates that Rg1 can prevent this activation. For instance, in models of post-traumatic stress disorder (PTSD), Rg1 administration reduced the activation of astrocytes and microglia in the hippocampus. nih.gov Similarly, in cases of chemotherapy-induced cognitive impairment, Rg1 was found to inhibit the polarization of microglia from the anti-inflammatory M2 phenotype to the pro-inflammatory M1 phenotype. semanticscholar.org This inhibitory effect on glial cell activation is a cornerstone of its anti-neuroinflammatory action, helping to prevent the cycle of inflammation that can lead to neuronal damage. frontiersin.orgnih.gov Some studies suggest that ginsenosides like Rb1, a related compound, can inhibit astrocyte activation by reducing mitochondrial reactive oxygen species (ROS) production, indicating a potential mechanism that might be shared by Rg1. nih.gov

Pro-inflammatory Cytokine Release Modulation (TNF-α, IL-1β, IL-6)

A primary mechanism by which Ginsenoside Rg1 suppresses neuroinflammation is by modulating the release of pro-inflammatory cytokines. semanticscholar.orgnih.gov Chronic stress or exposure to inflammatory agents like lipopolysaccharide (LPS) leads to a significant increase in the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). frontiersin.orgmdpi.com

Numerous studies have demonstrated that Rg1 treatment can significantly decrease the elevated levels of these pro-inflammatory cytokines in both brain tissue and serum. frontiersin.orgnih.govmdpi.com For example, in animal models of chronic unpredictable stress, Rg1 administration markedly reduced the increased concentrations of TNF-α, IL-1β, and IL-6. frontiersin.org This effect has also been observed in in vitro studies where Rg1 suppressed the LPS-induced production of these cytokines in cultured glial cells. frontiersin.org The modulation of these cytokines is critical, as their overproduction is linked to the neuroinflammatory processes underlying various neurological conditions. frontiersin.orgnih.gov The table below summarizes findings on Rg1's effect on these key cytokines.

| Cytokine | Model System | Observed Effect of Ginsenoside Rg1 | Reference |

| TNF-α | Chronic Unpredictable Stress (rats) | Significant decrease in elevated levels | frontiersin.org |

| Lipopolysaccharide (LPS)-treated mice | Reduction of increased expression | nih.gov | |

| Chemotherapy-induced cognitive impairment | Suppression of elevated levels | semanticscholar.org | |

| IL-1β | DSS-induced colitis (mice) | Significant downregulation of mRNA expression | mdpi.com |

| Lipopolysaccharide (LPS)-treated glial cells | Significant reduction in production | frontiersin.org | |

| Alcoholic hepatitis model | Significant decrease in protein expression | nih.gov | |

| IL-6 | Chronic LPS-induced inflammation (mice) | Reduction of elevated levels | nih.gov |

| DSS-induced colitis (mice) | Significant downregulation of mRNA expression | mdpi.com | |

| Chemotherapy-induced cognitive impairment | Suppression of elevated levels | semanticscholar.org |

Synaptic Plasticity and Neurogenesis Promotion

Ginsenoside Rg1 is recognized for its capacity to enhance synaptic plasticity and promote neurogenesis, which are fundamental processes for learning and memory. nih.govnih.gov It has been shown to improve cognitive function by upregulating the expression of proteins associated with synaptic plasticity. researchgate.net Studies have demonstrated that Rg1 can promote the growth of neurites and enhance synaptic remodeling in neurons, particularly after injury. koreascience.krphcog.com

Research in animal models has shown that Rg1 administration increases the expression of key synaptic proteins in the hippocampus, including postsynaptic density protein 95 (PSD95), synaptophysin, and Arc. nih.govresearchgate.net Furthermore, Rg1 has been found to promote the proliferation of hippocampal progenitor cells, a key aspect of adult neurogenesis. nih.govresearchgate.net This neurogenic effect is linked to the activation of signaling pathways such as the brain-derived neurotrophic factor (BDNF) pathway. nih.gov By fostering the creation of new neurons and strengthening synaptic connections, Rg1 contributes to the structural and functional integrity of the brain. researchgate.netphcog.com

Cellular Energy Metabolism Regulation

Ginsenoside Rg1 plays a role in regulating cellular energy metabolism, which is crucial for neuronal survival and function. frontiersin.orgresearchgate.net It has been shown to restore the production of ATP in myocardium after ischemia-reperfusion injury, suggesting a broader role in managing cellular bioenergetics. frontiersin.orgresearchgate.net Rg1 can enhance oxidative metabolism in skeletal muscle and augment glucose uptake in insulin-resistant muscle cells, indicating its influence on fundamental metabolic pathways. nih.govnih.gov

Glycolytic Pathway Enzyme Modulation (e.g., Pyruvate (B1213749) Kinase)

Ginsenoside Rg1 has been found to modulate key enzymes within the glycolytic pathway. nih.gov In a study using a yeast model, proteomic analysis indicated that Rg1's anti-aging effects are linked to the regulation of metabolic homeostasis. nih.gov Specifically, CDC19, a homolog of pyruvate kinase, was identified as a potential effector protein involved in the regulatory action of Rg1. nih.gov Pyruvate kinase is a critical enzyme that catalyzes the final step of glycolysis, resulting in the formation of pyruvate and ATP. By influencing the core enzymes of this pathway, Rg1 can impact the cell's ability to generate energy from glucose. nih.gov Further research has also preliminarily explored Rg1's effect on enhancing glycolysis in retinal ganglion cells as a potential neuroprotective mechanism. koreascience.kr

Succinate (B1194679) Dehydrogenase Activity Modulation

Research suggests that Ginsenoside Rg1 can modulate the activity of succinate dehydrogenase (SDH), a key enzyme complex (also known as Complex II) in the mitochondrial electron transport chain and the citric acid cycle. nih.gov A study on the anti-aging mechanisms of Rg1 identified SDH2, the iron-sulfur subunit of the succinate dehydrogenase complex, as a potential target. nih.gov This modulation is linked to improvements in mitochondrial bioenergetics. nih.gov Another study connected the activation of the Sirtuin 3 (SIRT3)/Superoxide Dismutase 2 (SOD2) pathway by Rg1 to its anti-aging functions, and SIRT3 is known to deacetylate and activate succinate dehydrogenase, further supporting a link between Rg1 and SDH activity. nih.gov By influencing SDH, Rg1 can impact cellular respiration and energy production. nih.gov

Endoplasmic Reticulum (ER) Stress Modulation

Ginsenoside Rg1, a prominent active saponin (B1150181) derived from Panax ginseng, has demonstrated significant capabilities in modulating endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. This cellular stress response, when prolonged or severe, can trigger apoptosis and contribute to the pathogenesis of various diseases. Ginsenoside Rg1 appears to exert its protective effects by intervening in key pathways of the ER stress response.

Inhibition of ER Dilation

One of the morphological hallmarks of ER stress is the dilation or swelling of the ER cisternae. Research has shown that Ginsenoside Rg1 can mitigate this structural alteration. In a study investigating doxorubicin-induced cardiotoxicity, treatment with Ginsenoside Rg1 was observed to reduce the doxorubicin-induced dilation of the endoplasmic reticulum in mouse cardiac tissue. nih.gov This suggests that Ginsenoside Rg1 helps maintain the structural integrity of the ER under stress conditions, thereby potentially preserving its function.

Attenuation of Unfolded Protein Response (UPR) Components

The unfolded protein response (UPR) is a set of signaling pathways initiated to cope with ER stress. However, chronic activation of the UPR can lead to cell death. Ginsenoside Rg1 has been found to attenuate the UPR by downregulating key protein markers involved in its signaling cascades.

In a rat model of unilateral ureteral obstruction, Ginsenoside Rg1 treatment significantly decreased the expression of ER stress-associated proteins. researchgate.net Specifically, it has been shown to inhibit the PERK/ATF4/CHOP signaling pathway, a major branch of the UPR. nih.govscienceopen.com Studies have demonstrated that Ginsenoside Rg1 can downregulate the levels of phosphorylated protein kinase R (PKR)-like ER kinase (p-PERK), phosphorylated eukaryotic translation initiation factor 2α (p-eIF2α), activating transcription factor 4 (ATF4), and C/EBP homologous protein (CHOP). nih.gov The downregulation of CHOP is particularly significant as it is a key transcription factor that mediates ER stress-induced apoptosis. researchgate.netnih.gov Furthermore, Ginsenoside Rg1 has been observed to reduce the expression of glucose-regulated protein 78 (GRP78) and caspase-12, another critical mediator of ER stress-induced apoptosis. researchgate.net

| UPR Component | Effect of Ginsenoside Rg1 | Observed in Model | Reference |

|---|---|---|---|

| p-PERK | Downregulation | Ethanol-stimulated H9c2 cells | nih.gov |

| p-eIF2α | Downregulation | Ethanol-stimulated H9c2 cells | nih.gov |

| ATF4 | Downregulation | Ethanol-stimulated H9c2 cells | nih.gov |

| CHOP | Downregulation | Ethanol-stimulated H9c2 cells, Unilateral Ureteral Obstruction in rats | researchgate.netnih.gov |

| GRP78 | Downregulation | Unilateral Ureteral Obstruction in rats | researchgate.net |

| Caspase-12 | Downregulation | Unilateral Ureteral Obstruction in rats | researchgate.net |

Mitochondrial Function Regulation

Mitochondria, the powerhouses of the cell, are central to cellular energy production, metabolism, and signaling. Mitochondrial dysfunction is a key factor in a wide range of pathologies. Ginsenoside Rg1 has been shown to exert profound regulatory effects on mitochondrial function, thereby protecting cells from various insults.

Maintenance of Mitochondrial Membrane Potential

The mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health and is essential for ATP synthesis. A loss of MMP is an early event in apoptosis. Ginsenoside Rg1 has been demonstrated to preserve MMP in the face of cellular stressors. In models of Aβ-induced oxidative stress in PC12 cells, Ginsenoside Rg1 enhanced the MMP. nih.govnih.gov Similarly, in primary cultured cortical neurons exposed to oligomeric Aβ1-42, Ginsenoside Rg1 was found to increase the mitochondrial membrane potential. This protective effect on MMP helps to prevent the release of pro-apoptotic factors from the mitochondria.

Enhancement of Mitochondrial Bioenergetics

Ginsenoside Rg1 has been shown to improve mitochondrial energy production. In studies using PC12 cells under amyloid-beta (Aβ)-induced oxidative stress, Ginsenoside Rg1 treatment led to a significant increase in ATP production. nih.govnih.gov This was accompanied by an enhancement of several parameters of mitochondrial respiration, including a two-fold increase in spare respiratory capacity and maximal respiration, and a 1.5-fold increase in non-mitochondrial respiration compared to the Aβ-treated model. nih.govnih.gov Furthermore, Ginsenoside Rg1 has been found to protect cytochrome c oxidase, a key enzyme in the electron transport chain, thereby promoting ATP generation.

| Bioenergetic Parameter | Effect of Ginsenoside Rg1 (vs. Aβ model) | Cell Model | Reference |

|---|---|---|---|

| ATP Production | 3-fold increase | PC12 cells | nih.govnih.gov |

| Spare Respiratory Capacity | 2-fold increase | PC12 cells | nih.govnih.gov |

| Maximal Respiration | 2-fold increase | PC12 cells | nih.govnih.gov |

| Non-mitochondrial Respiration | 1.5-fold increase | PC12 cells | nih.govnih.gov |

Mitophagy Stimulation

Mitophagy is the selective degradation of damaged or dysfunctional mitochondria by autophagy, a cellular quality control mechanism. Impaired mitophagy can lead to the accumulation of damaged mitochondria and cellular dysfunction. Ginsenoside Rg1 has been shown to restore and promote mitophagy in models of Alzheimer's disease. This effect is mediated, at least in part, through the activation of the PINK1/Parkin pathway, a key signaling cascade in the initiation of mitophagy. By stimulating the removal of damaged mitochondria, Ginsenoside Rg1 helps to maintain a healthy mitochondrial network and cellular homeostasis.

Regulation of Gene Expression and Protein Synthesis

Ginsenoside Rg1 exerts significant influence over cellular function by modulating the expression of various genes and regulating the machinery of protein synthesis. Its effects are multifaceted, impacting pathways involved in inflammation, cell survival, metabolism, and muscle physiology.

Research has shown that Ginsenoside Rg1 can regulate the genetic landscape in endothelial cells. In human umbilical vein endothelial cells (HUVECs) stimulated by tumor necrosis factor-alpha (TNF-α), pretreatment with Rg1 was found to affect the expression levels of genes associated with vascular constriction, cell adherence, coagulation, cell growth, and signal transduction. nih.gov A key finding in this context is its ability to enhance the expression of endothelial nitric oxide synthase (eNOS) mRNA, which is crucial for maintaining vascular health. nih.gov

In the context of muscle physiology, Rg1 plays a critical role in the balance between protein synthesis and degradation. spandidos-publications.comnih.gov Studies on C2C12 muscle cells in a starvation model demonstrated that Rg1 inhibits the expression of muscle-specific E3 ubiquitin ligases, MuRF-1 and atrogin-1, which are key players in muscle protein degradation. spandidos-publications.comnih.gov Concurrently, Rg1 promotes protein synthesis by activating the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and protein synthesis. spandidos-publications.comnih.gov This dual action suggests a potential role for Rg1 in mitigating muscle atrophy. spandidos-publications.comresearchgate.net

Furthermore, Rg1's regulatory effects extend to genes involved in apoptosis and cell signaling. It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and caspase 3, while downregulating the anti-apoptotic protein Bcl-2. lktlabs.com This modulation can influence cell fate and survival. Additionally, Rg1 can suppress signaling pathways such as the JAK2/STAT5 pathway in certain cellular contexts. lktlabs.com In hepatocytes, Rg1 has been observed to increase the mRNA level of tyrosine aminotransferase (TAT), a liver-specific enzyme, indicating its role in regulating hepatic gene expression. nih.gov

Table 1: Selected Genes and Proteins Regulated by Ginsenoside Rg1

| Target Gene/Protein | Cell/Tissue Type | Effect of Ginsenoside Rg1 | Associated Pathway/Function | Reference |

|---|---|---|---|---|

| eNOS mRNA | Human Umbilical Vein Endothelial Cells (HUVECs) | Upregulation | Nitric Oxide Production, Vascular Health | nih.gov |

| MuRF-1, Atrogin-1 | C2C12 Muscle Cells | Downregulation | Protein Degradation, Muscle Atrophy | spandidos-publications.comnih.gov |

| Phosphorylated mTOR | C2C12 Muscle Cells | Upregulation | Protein Synthesis, Cell Growth | spandidos-publications.comnih.gov |

| Tyrosine Aminotransferase (TAT) mRNA | Rat Hepatocytes | Upregulation | Amino Acid Metabolism | nih.gov |

| Bax, Caspase 3 | Leukemia Cells | Upregulation | Apoptosis | lktlabs.com |

| Bcl-2 | Leukemia Cells | Downregulation | Apoptosis | lktlabs.com |

| NF-κB | RAW264.7 Cells, Rat Joints | Inhibition of Nuclear Translocation | Inflammation | oup.comnih.gov |

Nuclear Receptor Modulation (e.g., Glucocorticoid Receptor Agonism)

A pivotal aspect of Ginsenoside Rg1's mechanism of action is its ability to modulate nuclear receptors, which are critical transcription factors that regulate a host of physiological processes. Notably, Rg1 has been identified as a functional ligand and a selective agonist for the glucocorticoid receptor (GR). oup.comnih.govnih.govresearchgate.netscilit.com

The structural similarity of Ginsenoside Rg1 to glucocorticoids allows it to bind to and activate the GR. nih.gov This interaction is functionally significant, as the anti-inflammatory properties of Rg1 have been shown to be GR-dependent. oup.comaai.org For instance, Rg1 can inhibit the activation of the pro-inflammatory transcription factor NF-κB, a key effect mediated by glucocorticoids. oup.com Studies have demonstrated that knocking down the glucocorticoid receptor abrogates this inhibitory effect of Rg1 on NF-κB. oup.comaai.org In rat models of adjuvant-induced arthritis, Rg1 was shown to exert therapeutic effects by modulating the PPAR-γ/NF-κB signaling pathway, further highlighting its role in nuclear receptor-mediated anti-inflammatory responses. nih.gov

The agonistic activity of Rg1 on the GR has been described as "selective." nih.govnih.gov This suggests it may be capable of separating the anti-inflammatory effects (transrepression) of GR activation from some of the adverse metabolic side effects (transactivation) associated with conventional glucocorticoid drugs. oup.com Research indicates that while Rg1 effectively inhibits inflammation, it does not cause hyperglycemia or osteoporosis, which are common side effects of drugs like dexamethasone. oup.com

In addition to the glucocorticoid receptor, evidence suggests that Rg1 can modulate other nuclear receptors, including estrogen receptors (ER). nih.gov It has been reported to exert estrogen-like effects through ligand-independent activation of the ER, initiating rapid signaling events at the cell membrane. nih.govscienceopen.comkoreascience.krpolyu.edu.hk In rat hepatocytes, the induction of the tyrosine aminotransferase (TAT) gene by Rg1 appears to involve a cooperative interaction between the glucocorticoid receptor- and cAMP-mediated signaling pathways. nih.gov The ability of the specific glucocorticoid antagonist RU486 to inhibit this induction further solidifies the role of GR in mediating Rg1's effects on gene expression. nih.gov

Table 2: Ginsenoside Rg1 Interaction with Nuclear Receptors

| Nuclear Receptor | Interaction Type | Key Downstream Effect | Cell/Model System | Reference |

|---|---|---|---|---|

| Glucocorticoid Receptor (GR) | Agonist / Functional Ligand | Inhibition of NF-κB nuclear translocation | A549 cells, RAW264.7 cells | oup.comaai.org |

| Glucocorticoid Receptor (GR) | Agonist | Attenuation of neutrophilic inflammation | Zebrafish Larvae | nih.gov |

| Glucocorticoid Receptor (GR) | Functional Ligand | Induction of eNOS phosphorylation and NO production | Human Umbilical Vein Endothelial Cells (HUVECs) | researchgate.netscilit.com |

| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | Upregulation of expression | Inhibition of NF-κB signaling | Adjuvant-Induced Arthritis Rats | nih.gov |

Preclinical Research Areas and Biological Activities of Ginsenoside Rg1

Neuroprotective Efficacy in Preclinical Models

Ginsenoside Rg1 has demonstrated significant neuroprotective effects in a variety of preclinical settings, suggesting its potential as a therapeutic agent for neurological disorders. These effects are attributed to its multifaceted mechanisms of action, including the amelioration of neurodegenerative pathologies, enhancement of cognitive function, and protection against excitotoxicity.

Preclinical studies have consistently shown that Ginsenoside Rg1 can mitigate key pathological hallmarks of Alzheimer's disease (AD). In transgenic mouse models of AD, treatment with Rg1 has been found to significantly reduce the cerebral accumulation of β-amyloid (Aβ) peptides, a primary component of the senile plaques characteristic of AD. nih.govku.edu This reduction in Aβ deposition is, in part, attributed to the ability of Rg1 to modulate the processing of amyloid precursor protein (APP). ku.edualzdiscovery.org Specifically, Rg1 has been shown to inhibit the activity of γ-secretase, an enzyme involved in the generation of Aβ. ku.edu Furthermore, some studies suggest that Rg1 may also promote the clearance of Aβ deposits by inducing microglial phagocytosis. nih.govnih.govhku.hk

In addition to its effects on amyloid pathology, Ginsenoside Rg1 has been shown to address another critical aspect of AD pathology: the hyperphosphorylation of tau protein. nih.gov In animal models, Rg1 treatment has been observed to decrease the levels of phosphorylated tau. alzdiscovery.orgnih.govingentaconnect.com This effect is thought to be mediated through the inhibition of pathways such as glycogen synthase kinase 3β (GSK3β), a key enzyme involved in tau phosphorylation. nih.govmdpi.com

Table 1: Effects of Ginsenoside Rg1 on Amyloid Pathology and Tau Hyperphosphorylation in Preclinical Models

| Model | Key Findings | References |

|---|---|---|

| APP/PS1 Mice | Reduced Aβ42 accumulation and phosphorylated-tau. | alzdiscovery.org |

| Tg mAPP Mice | Significant reduction of cerebral Aβ levels. | ku.edu |

| 5XFAD Mice | Reduced Aβ deposits, potentially via microglial phagocytosis. | nih.govnih.govhku.hk |

A significant body of preclinical evidence supports the cognitive-enhancing effects of Ginsenoside Rg1, particularly in the domains of learning and memory. nih.govnih.gov In various animal models of cognitive impairment, including those induced by D-galactose, scopolamine, and chronic stress, Rg1 administration has been shown to improve performance in behavioral tasks such as the Morris water maze and reward-directed instrumental conditioning. mdpi.comnih.govplos.org

For instance, in a rat model of aging induced by D-galactose, Rg1 treatment restored spatial learning and memory deficits. plos.org Similarly, in 3xTg-AD mice, Rg1 improved spatial learning and memory abilities. nih.gov The mechanisms underlying these cognitive benefits are thought to involve the upregulation of synaptic plasticity-associated proteins, such as synaptophysin and postsynaptic density-95, and the activation of signaling pathways like the PKA/CREB and mTOR pathways. ku.edualzdiscovery.orgoup.com Long-term supplementation with Rg1 in aged mice has also been shown to improve performance in learning and memory assays. oup.com

Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of glutamate receptors, is implicated in various neurological disorders. nih.gov Preclinical research suggests that Ginsenoside Rg1 possesses protective effects against excitotoxicity. nih.gov One of the proposed mechanisms for this neuroprotection is the modulation of N-methyl-D-aspartate receptor (NMDAR) activity, a key player in glutamate-mediated excitotoxicity. nih.gov In cultured cortical neurons, Rg1 has been shown to protect against glutamate-induced synaptic stress. ku.edu

Immunomodulatory Properties

Beyond its neuroprotective effects, Ginsenoside Rg1 exhibits significant immunomodulatory properties, influencing both the innate and adaptive immune systems. These properties are characterized by the regulation of immune cell activity and the modulation of cytokine production.

Ginsenoside Rg1 has been shown to modulate the activity of several key immune cells. In macrophages, a critical component of the innate immune system, Rg1 can enhance the innate immune response. nih.govnih.gov Studies have shown that Rg1 can boost the phagocytic activity of macrophages and influence their polarization. researchgate.netsemanticscholar.org Specifically, Rg1 has been observed to promote the M2 polarization of macrophages, which is associated with anti-inflammatory and tissue repair functions. semanticscholar.org

In the context of adaptive immunity, Rg1 has demonstrated effects on T cells. It has been found to augment the proliferation of CD4+ T cells upon activation and can modulate the differentiation of T helper (Th) cells. nih.gov Research indicates that Rg1 can enhance the Th2 immune response while suppressing the Th1 response, suggesting its potential to correct Th1-dominant pathological disorders. nih.govnih.gov Furthermore, Rg1 has been reported to increase the number of T-helper cells and enhance the activity of natural killer (NK) cells, another important component of the innate immune system. researchgate.net

A key aspect of Ginsenoside Rg1's immunomodulatory activity is its ability to differentially regulate the production of cytokines. In lipopolysaccharide (LPS)-activated macrophages, Rg1 has been shown to significantly increase the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) at the protein level, while decreasing the production of another pro-inflammatory cytokine, interleukin-6 (IL-6). nih.gov This differential regulation is attributed to its distinct effects on the NF-κB and PI3K/Akt/mTOR signaling pathways. nih.gov

Conversely, in other contexts, Rg1 has demonstrated anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines. frontiersin.org For instance, in glial cells exposed to LPS, Rg1 significantly reduced the production of inflammatory cytokines. frontiersin.org It has also been shown to increase the levels of anti-inflammatory cytokines such as IL-4 and IL-10 in some preclinical models. semanticscholar.org This ability to modulate the balance between pro- and anti-inflammatory cytokines underscores the complex immunomodulatory profile of Ginsenoside Rg1.

Table 2: Immunomodulatory Effects of Ginsenoside Rg1 on Cytokine Production

| Cell Type/Model | Effect on Pro-inflammatory Cytokines | Effect on Anti-inflammatory Cytokines | References |

|---|---|---|---|

| LPS-activated Macrophages | Increased TNF-α, Decreased IL-6 | Not specified | nih.gov |

| LPS-induced Glial Cells | Decreased pro-inflammatory cytokines | Not specified | frontiersin.org |

| Chemotherapy-induced Cognitive Impairment Model | Suppressed elevation of TNF-α and IL-6 | Increased IL-4 and IL-10 | semanticscholar.org |

Adjuvant Properties in Immune Response

Ginsenoside Rg1 has demonstrated significant potential as an immunological adjuvant in preclinical studies. Its activity is characterized by the capacity to enhance both humoral and cellular immune responses to various antigens. Research indicates that Rg1 can augment the production of antibodies, stimulate the proliferation of splenocytes, and modulate the expression of key cytokines.

In murine models immunized with Hepatitis B surface antigen (HBsAg), Rg1 was shown to stimulate the production of Immunoglobulin G (IgG) and enhance the expression of messenger RNA (mRNA) for Interferon-gamma (IFN-γ) and Interleukin-4 (IL-4). This suggests that Rg1 promotes a mixed Th1 and Th2 immune response, which is crucial for a comprehensive defense against pathogens. The adjuvant effects of Rg1 appear to be mediated, at least in part, through the Toll-like receptor 4 (TLR4) signaling pathway.

Further studies have elucidated the direct effects of Rg1 on specific immune cells. It can activate human peripheral blood mononuclear cell-derived dendritic cells, leading to an increased expression of surface molecules such as CD80 and CD83. This activation is accompanied by the secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). Additionally, Rg1 has been found to enhance the activity of CD4+ T-cells, augmenting their proliferation upon activation.

Table 1: Effects of Ginsenoside Rg1 on Immune Response Markers in Preclinical Models

| Model/System | Antigen | Key Findings |

|---|---|---|

| BALB/c Mice | Hepatitis B surface antigen (HBsAg) | Stimulated IgG production and splenocyte proliferation. |

| BALB/c Mice | Hepatitis B surface antigen (HBsAg) | Enhanced mRNA expression of IFN-γ and IL-4. |

| Human Dendritic Cells | In vitro | Induced secretion of IL-6 and TNF-α. |

| Human Dendritic Cells | In vitro | Stimulated expression of surface molecules CD80 and CD83. |

| Murine CD4+ T cells | In vitro (with anti-CD3/anti-CD28) | Augmented T-cell proliferation and enhanced IL-4 mRNA expression. |

Metabolic Homeostasis Regulation

Ginsenoside Rg1 plays a significant role in modulating glucose metabolism, particularly in the context of insulin (B600854) resistance. Preclinical studies have shown that Rg1 can enhance glucose uptake in insulin-resistant muscle cells. This effect is mediated through the activation of the AMP-activated protein kinase (AMPK) pathway, which in turn increases the abundance of Glucose Transporter Type 4 (GLUT4) nih.govresearchgate.net.

In hepatic cells, Rg1 has been shown to ameliorate palmitic acid-induced insulin resistance. It achieves this by preserving the sensitivity of insulin signaling pathways, notably by increasing the activation of Akt, a key protein in glucose metabolism, while inhibiting the c-Jun N-terminal kinase (JNK) pathway nih.govresearchgate.net. By activating Akt, Rg1 can suppress hepatic gluconeogenesis (the production of glucose in the liver) nih.govsemanticscholar.org. Specifically, Rg1 promotes the interaction between Akt and FoxO1, leading to the nuclear exclusion of FoxO1 and a subsequent decrease in the transcription of gluconeogenic genes like PEPCK and G6Pase semanticscholar.org.

Studies using 3T3-L1 adipocytes also demonstrate that Rg1 significantly enhances glucose uptake in a dose-dependent manner. This action is associated with increased GLUT4 translocation to the plasma membrane, a critical step for glucose entry into cells. The stimulation of glucose uptake by Rg1 involves both the AMPK and phosphatidylinositol 3-kinase (PI3K) signaling pathways nih.gov.

Table 2: Mechanisms of Ginsenoside Rg1 in Glucose Metabolism Modulation

| Cell/Animal Model | Condition | Key Mechanism of Action | Outcome |

|---|---|---|---|

| C2C12 Muscle Cells | Insulin Resistance | Activation of AMPK pathway nih.govresearchgate.net. | Enhanced glucose uptake nih.gov. |

| HepG2 Liver Cells | Palmitic Acid-Induced Insulin Resistance | Increased Akt activation, inhibition of JNK activation nih.govresearchgate.net. | Reversed decrease in glucose consumption researchgate.net. |

| HFD-fed Mice | Hyperglycemia | Promotes Akt-FoxO1 interaction, suppressing gluconeogenic genes semanticscholar.org. | Reduced hepatic glucose production semanticscholar.org. |

| 3T3-L1 Adipocytes | In vitro | Activation of AMPK and PI3K pathways, increased GLUT4 translocation nih.gov. | Enhanced glucose uptake nih.gov. |

Ginsenoside Rg1 has been observed to regulate lipid metabolism by inhibiting fat accumulation and adipogenesis. In 3T3-L1 preadipocytes, Rg1 suppresses differentiation into mature fat cells, thereby reducing the accumulation of lipid droplets in a dose-dependent manner nih.govmdpi.comsemanticscholar.org. This anti-adipogenic effect is achieved by down-regulating the expression of key transcriptional factors essential for fat cell development, including peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα) nih.govsemanticscholar.org.

The molecular mechanism underlying these effects involves the activation of AMPK, a critical cellular energy sensor mdpi.comsemanticscholar.org. Activated AMPK inhibits anabolic processes like fatty acid synthesis. Rg1 has been shown to suppress the activity of Acetyl-CoA Carboxylase (ACC), a key enzyme in lipogenesis semanticscholar.org. In high-fat diet-induced obese mice, administration of Rg1 led to a significant decrease in body weight and levels of total cholesterol and triglycerides mdpi.com.

In the model organism Caenorhabditis elegans, Rg1 significantly reduces fat accumulation by decreasing the expression of genes related to fatty acid synthesis nih.govnih.govresearchgate.net. In rat models of nonalcoholic fatty liver disease (NAFLD), Rg1 upregulates the expression of carnitine palmitoyl transferase 1α (CPT1A), an enzyme involved in fatty acid β-oxidation, thereby promoting the breakdown of fatty acids in the liver acs.org.

Anti-Aging Mechanisms in Cellular and Organismal Models

Ginsenoside Rg1 has been shown to delay or inhibit cellular senescence in various preclinical models. In D-galactose-induced aging models, Rg1 can protect against testicular senescence changes in mice spandidos-publications.com. This protective effect is associated with a reduction in senescence-associated β-galactosidase-positive cells and the downregulation of senescence-related proteins p19, p53, and p21 spandidos-publications.com.

Similarly, in vascular smooth muscle cells (VSMCs) induced to senesce with D-galactose, Rg1 was found to reduce the number of senescent cells and decrease the expression of p16, p21, and p53 . The mechanism appears to involve the partial inhibition of the p16INK4a/Rb and p53-p21Cip1/Waf1 signaling pathways, which are critical regulators of the cell cycle .

In studies using human bone marrow-derived mesenchymal stem cells (hBM-MSCs), Rg1 was observed to delay senescence by interfering with the Wnt/β-catenin signaling pathway. It accomplishes this by inhibiting the phosphorylation of GSK-3β, which in turn reduces the excessive activation of the Wnt pathway often seen in senescent cells nih.gov.

The anti-aging properties of Ginsenoside Rg1 extend to the organismal level, with studies demonstrating its ability to prolong lifespan in model organisms. In the yeast Saccharomyces cerevisiae, treatment with Rg1 resulted in a significant extension of chronological lifespan nih.govmdpi.com. This effect was accompanied by a decrease in aging-mediated surface wrinkling, reduced production of reactive oxygen species (ROS), and enhanced resistance to stress nih.govmdpi.com.

In the nematode Caenorhabditis elegans, Rg1 has also been shown to extend the maximum lifespan nih.gov. While some studies show a significant extension of the mean lifespan with total ginsenoside extracts, pure Rg1 was noted to increase the maximum lifespan and improve stress resistance nih.govnih.govrsc.org. The anti-aging effects in C. elegans are linked to the activation of stress response signaling pathways, including those involving the transcription factors DAF-16 (a homolog of human FOXO) and SKN-1 (a homolog of NRF2) rsc.org.

Table 3: Lifespan Extension Effects of Ginsenoside Rg1 in Model Organisms

| Model Organism | Key Findings | Associated Mechanisms |

|---|---|---|

| Saccharomyces cerevisiae (Yeast) | Significantly extended chronological lifespan nih.govmdpi.com. | Decreased reactive oxygen species (ROS) production, improved antioxidant enzyme activity nih.govmdpi.com. |

| Caenorhabditis elegans (Nematode) | Extended the maximum lifespan nih.gov. | Improved stress resistance, activation of DAF-16/FOXO and SKN-1/NRF2 pathways nih.govrsc.org. |

Musculoskeletal System Research